Source and Occurrence: 2-Methyladenosine is found in various biological systems, primarily as a post-transcriptional modification in transfer RNA (tRNA) molecules. It is found in both prokaryotic and eukaryotic organisms, including bacteria like Escherichia coli and Bacillus subtilis, as well as yeast and higher eukaryotes. [, , , ]
Role in Scientific Research: 2-Methyladenosine has garnered interest in various scientific fields, including biochemistry, molecular biology, and medicinal chemistry. It is being studied for its potential roles in:* tRNA Structure and Function: The presence of 2-methyladenosine in tRNA influences its structure and stability, potentially impacting tRNA's role in protein synthesis. [, , , ]* Codon Recognition: Studies suggest that 2-methyladenosine, along with other modifications in the anticodon loop of tRNA, plays a role in modulating codon recognition during translation. [, , , ]* Antimycobacterial Activity: 2-Methyladenosine has shown selective toxicity towards Mycobacterium tuberculosis, the causative agent of tuberculosis, suggesting potential as a novel antitubercular agent. [, , ]
2-Methyladenosine is derived from adenosine, with the addition of a methyl group at the 2-position of the ribose sugar. It can be found in various biological systems, including plants and animals, where it serves as a post-transcriptional modification that influences RNA behavior. Its classification falls under nucleoside modifications, specifically as a type of ribonucleoside methylation.
The synthesis of 2-methyladenosine can be achieved through several methods. A common approach involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. The process is typically conducted at low temperatures (around 0 °C) for several hours. Key parameters include:
Another method involves the use of diazomethane as a methylating agent, which can also yield 2-methyladenosine efficiently . Additionally, enzymatic methods utilizing specific methyltransferases have been developed to achieve targeted methylation at the desired position on the adenosine molecule .
The molecular formula for 2-methyladenosine is C₁₁H₁₅N₅O₄, with a molecular weight of approximately 281.27 g/mol. The structure consists of a purine base (adenine) attached to a ribose sugar that has been methylated at the 2-position. This modification alters the physical properties and interactions of the molecule, impacting its function within RNA.
2-Methyladenosine participates in various chemical reactions typical for nucleotides and nucleosides. Its most notable reactions include:
These reactions are crucial for understanding how 2-methyladenosine impacts cellular processes such as gene expression regulation and RNA processing.
The mechanism by which 2-methyladenosine exerts its effects primarily involves its role in modulating RNA structures and interactions. It has been shown to influence:
The physical properties of 2-methyladenosine include:
2-Methyladenosine has diverse applications in scientific research and biotechnology:
2-Methyladenosine (systematically named (2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) is a modified ribonucleoside derivative of adenosine. Its molecular formula is C₁₁H₁₅N₅O₄, with a molecular weight of 281.27 g/mol [2] [10]. The modification involves a methyl group (-CH₃) attached to the carbon atom at the 2-position (C2) of the adenine base, distinguishing it from canonical adenosine. This methylation alters electron distribution and steric properties, impacting molecular interactions.
Table 1: Key Identifiers for 2-Methyladenosine
Property | Value | Source |
---|---|---|
CAS Registry Number | 16526-56-0 | [2] |
PubChem CID | 459890 | [1] [2] |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [2] |
SMILES Notation | Cc1nc2c(nc[n]2[C@H]2C@HC@HC@@HO2)c(N)n1 | [2] |
InChIKey | IQZWKGWOBPJWMX-IOSLPCCCSA-N | [2] [10] |
The adenine ring system in 2-methyladenosine exhibits tautomerism, primarily involving proton shifts between nitrogen atoms (N1, N3, N7) and exocyclic amino groups. The methyl group at C2 restricts some tautomeric forms but allows others. MODOMICS lists 10 tautomers, with the predominant form featuring a protonated N1 and methylated C2 [2]. Key tautomers include:
The C2-methyl group sterically hinders protonation at N3, enhancing stability of the N1-protonated tautomer. This tautomeric equilibrium is detectable via NMR, showing characteristic chemical shifts for imino protons (δ 10–12 ppm) in non-polar solvents [2].
Table 2: Representative Tautomers of 2-Methyladenosine
Tautomer ID | Structure Description | Stability |
---|---|---|
Tautomer #0 | Canonical amino-keto form | High (predominant) |
Tautomer #2 | Imino form (N1-H → N3-H shift) | Moderate |
Tautomer #4 | Enol form with C6=O group | Low |
Tautomer #9 | Charged species (N7 protonation) | pH-dependent |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra provide detailed structural insights:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aqueous solutions exhibit λₘₐₓ at 259 nm (ε = 14,900 L·mol⁻¹·cm⁻¹), characteristic of adenine π→π* transitions. Methylation induces a slight hypsochromic shift (~2 nm) compared to adenosine (261 nm) due to electron donation from the methyl group [8] [10].
Liquid Chromatography-Mass Spectrometry (LC-MS)
Reverse-phase C18 chromatography shows normalized retention times:
2-Methyladenosine decomposes at 206–210°C, higher than adenosine (235°C with decomposition) due to enhanced crystal lattice stability from the methyl group [8] [10]. Its solubility profile is solvent-dependent:
The compound’s polar surface area (139.54 Ų) and hydrogen bond donor/acceptor counts (4 HBD, 9 HBA) govern its dissolution behavior. Aqueous solubility decreases at pH < 4 due to protonation of N1 (pKa ≈ 3.9), forming a cationic species [2].
Table 3: Thermodynamic and Solubility Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 206–210°C (decomp.) | Capillary method |
Water Solubility | ~15 mg/mL | 20°C, neutral pH |
logP (Partition coeff.) | -1.0904 | Octanol/water |
pKa | ~3.9 (N1 protonation) | Calculated |
2-Methyladenosine (m²A) exhibits distinct chemical and biological features compared to prevalent adenosine methylations:
Chemical Differences
Biological Implications
Table 4: Comparative Analysis of Methylated Adenosine Derivatives
Property | 2-Methyladenosine (m²A) | N⁶-Methyladenosine (m⁶A) | N¹-Methyladenosine (m¹A) |
---|---|---|---|
Methylation Site | C2 of purine ring | N6 exocyclic amine | N1 endocyclic nitrogen |
Charge at pH 7 | Neutral | Neutral | Positive (+1) |
Base Pairing | Preserved (slightly weakened) | Preserved (weakened H-bond) | Disrupted |
Key Biological Role | tRNA/rRNA modification; enhances translation | mRNA epitranscriptomic marker | tRNA structural stability |
Thermal Stability | Decomp. 206–210°C | Stable to 230°C | Rearranges to m⁶A at >60°C |
Detection Method | LC-MS/MS (RT ~1.65–1.91) | Antibody-based sequencing | Mutation signatures in RT |
This comparative analysis underscores how methylation site chemistry dictates functional specialization in RNA biology, with m²A uniquely optimizing translational efficiency through tRNA conformational modulation [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7